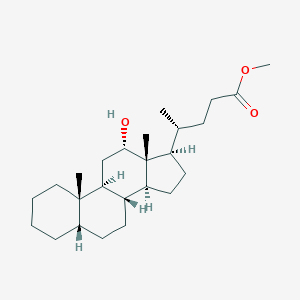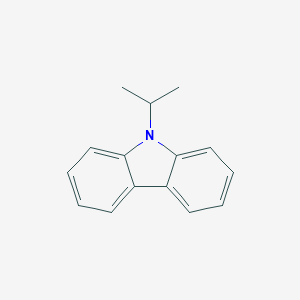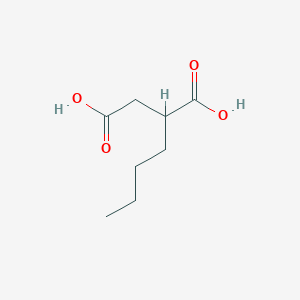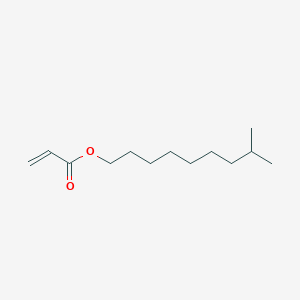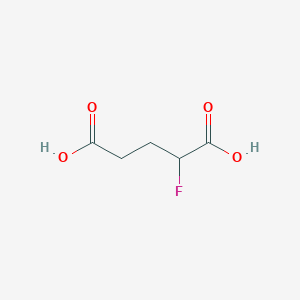
2-Fluoroglutaric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoroglutaric acid (2-FG) is a fluorinated derivative of glutaric acid, which is a dicarboxylic acid. It is a white crystalline powder that is soluble in water and has a molecular weight of 147.07 g/mol. 2-FG has been found to have potential applications in scientific research due to its unique properties, including its ability to inhibit enzymes and modulate metabolic pathways.
作用機序
The mechanism of action of 2-Fluoroglutaric acid involves its inhibition of enzymes involved in the tricarboxylic acid cycle. Specifically, it inhibits the activity of succinate dehydrogenase and fumarate hydratase, which are involved in the conversion of succinate to fumarate and the conversion of fumarate to malate, respectively. This inhibition can lead to changes in cellular metabolism and energy production.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Fluoroglutaric acid depend on the specific metabolic pathways and enzymes that are affected by its inhibition. Inhibition of succinate dehydrogenase can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can have various effects on cellular function. Inhibition of fumarate hydratase can lead to an accumulation of fumarate, which has been shown to have various effects on cellular metabolism, including activation of hypoxia-inducible factor (HIF) signaling.
実験室実験の利点と制限
One advantage of using 2-Fluoroglutaric acid in lab experiments is its ability to selectively inhibit specific enzymes involved in metabolic pathways. This can allow researchers to study the effects of specific metabolic pathways on cellular function. However, one limitation of using 2-Fluoroglutaric acid is its potential toxicity at high concentrations, which can affect cellular viability and function.
将来の方向性
There are several potential future directions for research involving 2-Fluoroglutaric acid. One area of interest is the role of 2-Fluoroglutaric acid in cancer metabolism, as several studies have suggested that inhibition of fumarate hydratase by 2-Fluoroglutaric acid can lead to anti-tumor effects. Another area of interest is the development of 2-Fluoroglutaric acid analogs with improved selectivity and potency for specific enzymes and metabolic pathways. Additionally, further research is needed to determine the optimal concentrations and conditions for using 2-Fluoroglutaric acid in lab experiments.
合成法
2-Fluoroglutaric acid can be synthesized through various methods, including fluorination of glutaric acid and oxidative decarboxylation of 2-fluorosuccinic acid. The latter method is preferred due to its higher yield and selectivity. In this method, 2-fluorosuccinic acid is oxidized using a suitable oxidant, such as potassium permanganate or hydrogen peroxide, to produce 2-Fluoroglutaric acid.
科学的研究の応用
2-Fluoroglutaric acid has been found to have potential applications in scientific research, particularly in the fields of biochemistry and metabolism. It has been shown to inhibit the activity of enzymes involved in the tricarboxylic acid cycle, such as succinate dehydrogenase and fumarate hydratase. This inhibition can lead to changes in cellular metabolism and energy production.
特性
CAS番号 |
1578-67-2 |
|---|---|
製品名 |
2-Fluoroglutaric acid |
分子式 |
C5H7FO4 |
分子量 |
150.1 g/mol |
IUPAC名 |
2-fluoropentanedioic acid |
InChI |
InChI=1S/C5H7FO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10) |
InChIキー |
BBEYGPGFCBBSDN-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)F |
正規SMILES |
C(CC(=O)O)C(C(=O)O)F |
その他のCAS番号 |
1578-67-2 |
同義語 |
2-Fluoroglutaric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



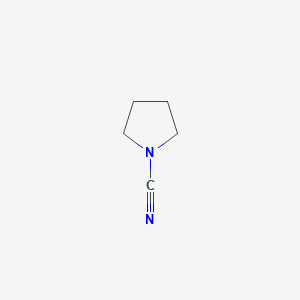
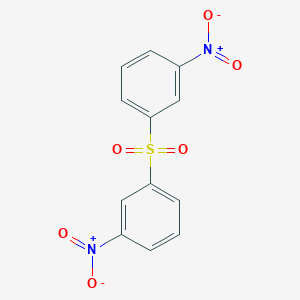
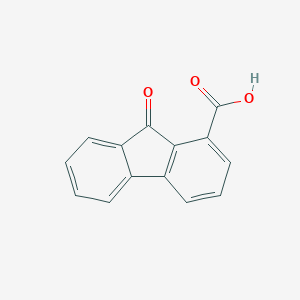
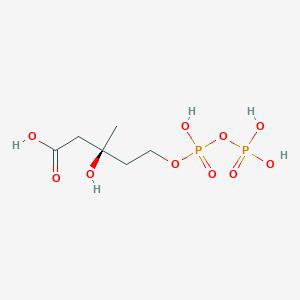
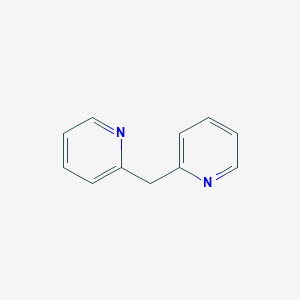
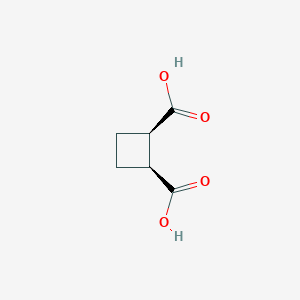
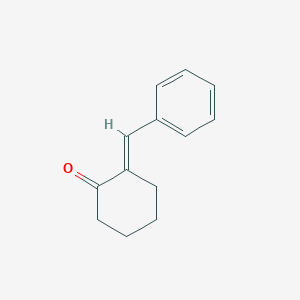
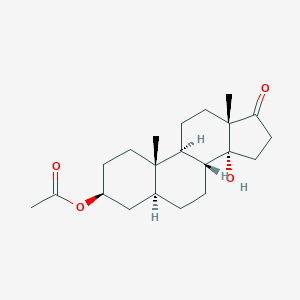
![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)
